BMS-188494 is a chemical compound that has garnered attention in the pharmaceutical field, particularly for its role as a prodrug ester of BMS-187745, which is recognized for its hypocholesterolemic properties. This compound is classified primarily as a squalene synthase inhibitor, which positions it as a potential therapeutic agent for managing cholesterol levels and related cardiovascular conditions. The compound's development and synthesis are closely linked to its efficacy in clinical applications.
BMS-188494 is synthesized from various chemical precursors involving complex organic synthesis methods. It falls under the category of pharmaceutical agents known for their ability to inhibit the enzyme squalene synthase, which plays a crucial role in cholesterol biosynthesis. The inhibition of this enzyme can lead to reduced cholesterol levels in the body, making BMS-188494 a candidate for treating hypercholesterolemia.
The synthesis of BMS-188494 involves multiple steps that typically include the formation of key intermediates through standard organic reactions such as condensation, cyclization, and functional group modifications. Notably, one method described in patent literature outlines the preparation of BMS-188494 using chiral intermediates derived from microbial or enzymatic processes. These methods enhance the selectivity and yield of the desired compound while minimizing by-products .
The synthesis can be summarized as follows:
The molecular structure of BMS-188494 can be represented by its chemical formula and structural diagram, which includes various functional groups critical for its biological activity. The compound's structure features a naphthyridine core with substituents that enhance its pharmacological properties.
The detailed structural representation reveals the arrangement of atoms and functional groups that contribute to its activity as a squalene synthase inhibitor.
BMS-188494 undergoes several chemical reactions during its synthesis and metabolism. Key reactions include:
These reactions are essential for understanding how BMS-188494 interacts with biological systems and contributes to its therapeutic effects.
The mechanism of action for BMS-188494 primarily involves the inhibition of squalene synthase, an enzyme critical in the cholesterol biosynthesis pathway. By inhibiting this enzyme, BMS-188494 effectively reduces the levels of cholesterol produced in the liver. This mechanism can lead to decreased serum cholesterol levels, which is beneficial in treating conditions such as hyperlipidemia.
Data from clinical studies indicate that administration of BMS-188494 results in significant reductions in low-density lipoprotein cholesterol levels in subjects, supporting its use as a therapeutic agent .
BMS-188494 exhibits several notable physical and chemical properties:
These properties are crucial for determining formulation strategies for pharmaceutical applications.
BMS-188494 is primarily investigated for its potential use in treating hypercholesterolemia and related cardiovascular diseases. Its function as a squalene synthase inhibitor positions it as a valuable agent in lipid management therapies. Research continues to explore its efficacy in various clinical settings, aiming to establish optimal dosing regimens and long-term safety profiles.
BMS-188494 (CAS 191866-32-7) represents a chemically distinct approach to cholesterol management as a squalene synthase inhibitor (SSI). This synthetic small molecule functions as a prodrug, metabolically activated to its pharmacologically active form, BMS-187745, which specifically targets the committed step in cholesterol biosynthesis. Structurally characterized as propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester, BMS-188494 emerged from Bristol Myers Squibb's cardiovascular research program during the 1990s as part of efforts to develop therapeutic alternatives to HMG-CoA reductase inhibitors (statins). Its molecular architecture incorporates a phosphate diester group, a sulfonic acid moiety, and aromatic phenyl ether systems, contributing to its unique biochemical interactions and prodrug properties [3] [7]. Unlike statins that act earlier in the mevalonate pathway, BMS-188494's active metabolite selectively inhibits the conversion of farnesyl pyrophosphate to squalene, offering a mechanistically novel strategy for modulating endogenous cholesterol production while potentially avoiding certain statin-associated adverse effects [5] [7].
Table 1: Fundamental Molecular Properties of BMS-188494
Property | Value |
---|---|
Chemical Name | Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester |
CAS Number (racemic) | 191866-32-7 |
CAS Number (S-isomer) | 178060-79-2 |
Molecular Formula | C₂₈H₃₉O₁₁PS |
Molecular Weight | 614.64 g/mol |
IUPAC Name | 1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-4-(3-phenoxyphenyl)butane-1-sulfonic acid |
Stereochemistry | Chiral center (absolute stereochemistry defined for active isomer) |
SMILES | CC(C)(C)C(=O)OCOP(=O)(C(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)S(=O)(=O)O)OCOC(=O)C(C)(C)C |
Solubility Profile | Soluble in DMSO; insoluble in water |
Appearance | Solid powder |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7